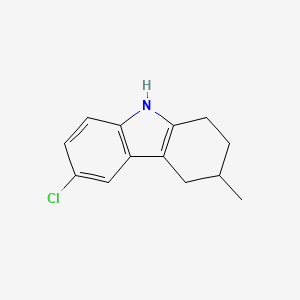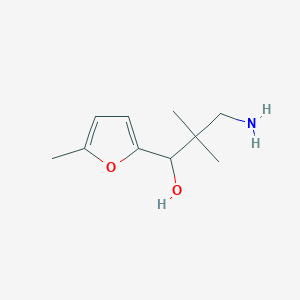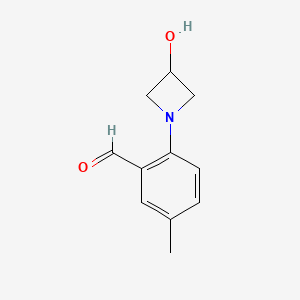
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a member of the carbazole family, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring
準備方法
The synthesis of 6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the use of carbazole and a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction may produce 3-methyl-2,3,4,9-tetrahydro-1H-carbazole.
科学的研究の応用
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds in the carbazole family, such as:
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the methyl group at the 3-position.
3-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar in structure but lacks the chlorine atom at the 6-position.
6-chloro-1H-carbazole: Lacks the tetrahydro and methyl groups, making it less saturated and less bulky.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H14ClN |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
6-chloro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14ClN/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h3,5,7-8,15H,2,4,6H2,1H3 |
InChIキー |
FNVMWTKXZITITJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)


methanol](/img/structure/B13191326.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)






![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
